delta-Caesalpin
Overview
Description
Delta-Caesalpin is a natural product with significant biological potential It belongs to the genus Caesalpinia, which is known for its diverse range of secondary metabolites
Mechanism of Action
Mode of Action
It is known that compounds from the Caesalpinia genus, which Delta-Caesalpin belongs to, have antioxidant and anti-inflammatory properties . These compounds, including this compound, may interact with their targets, leading to changes in cellular processes such as oxidative stress and inflammation . .
Biochemical Pathways
This compound may affect various biochemical pathways. Compounds from the Caesalpinia genus have been reported to modulate oxidative, inflammatory, and apoptotic signaling pathways .
Result of Action
Compounds from the caesalpinia genus have been reported to reduce cardiac damage and enhance vasorelaxation . These effects may be attributed to their antioxidant and anti-inflammatory properties
Biochemical Analysis
Biochemical Properties
Delta-Caesalpin plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several key enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This compound also binds to specific proteins, such as heat shock proteins, influencing their function and stability. These interactions are crucial for maintaining cellular homeostasis and protecting cells from stress-induced damage.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways, such as the PI3K/Akt and MAPK pathways . Additionally, this compound influences gene expression by regulating transcription factors like NF-κB and AP-1, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . In normal cells, this compound enhances cellular metabolism by increasing the activity of mitochondrial enzymes, thereby boosting ATP production and overall cellular energy levels.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound acts as an inhibitor of certain enzymes, such as topoisomerase II, by binding to their active sites and preventing their catalytic activity . This inhibition leads to the accumulation of DNA damage and the activation of cell death pathways. Additionally, this compound can activate specific signaling cascades by binding to cell surface receptors, triggering downstream effects that influence gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under physiological conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of metabolic processes. These effects are crucial for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with liver and kidney enzymes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the detoxification of reactive oxygen species (ROS) and the metabolism of xenobiotics . It interacts with enzymes such as superoxide dismutase and glutathione peroxidase, enhancing their activity and promoting the elimination of ROS. Additionally, this compound influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which facilitates its transport to various cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It can also be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. These localizations are critical for its role in modulating cellular processes and maintaining cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Delta-Caesalpin can be synthesized through organic synthesis methods. One common approach involves the condensation of specific diketones, followed by rearrangement to form mesylate, which can then be converted to steric acid . The synthesis process requires precise control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as plants belonging to the genus Caesalpinia. The extraction process may include steps like solvent extraction, purification, and crystallization to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Delta-Caesalpin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Delta-Caesalpin has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: this compound has shown potential in biological studies, particularly in understanding its effects on cellular processes.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Delta-Caesalpin can be compared with other similar compounds, such as:
Caesalpiniaphenol B-D: These compounds are isolated from the roots of Caesalpinia species and have similar biological activities.
Brazilin: Found in Caesalpinia sappan, brazilin shares some structural similarities with this compound and exhibits antioxidant and anti-inflammatory properties.
Sappanone A: Another compound from Caesalpinia sappan, known for its potential therapeutic applications.
This compound stands out due to its unique chemical structure and diverse range of biological activities, making it a valuable compound for scientific research and industrial applications.
Biological Activity
Delta-Caesalpin, a natural product derived from the Caesalpinia genus, particularly from Caesalpinia pulcherrima, exhibits a diverse range of biological activities. This compound is primarily recognized for its antioxidant, anti-inflammatory, and anticancer properties. Its unique biochemical interactions and mechanisms of action make it a subject of significant interest in pharmacological research.
Chemical Structure and Properties
This compound is classified as a diterpenoid, which indicates its complex structure that contributes to its biological activity. The compound's structure allows it to interact with various biological molecules, influencing multiple signaling pathways.
1. Antioxidant Activity
This compound demonstrates potent antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
Research indicates that this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation can significantly reduce inflammation in various tissues, which is beneficial in treating conditions like arthritis and cardiovascular diseases .
3. Anticancer Properties
In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis. It affects key signaling pathways such as PI3K/Akt and MAPK, leading to cell cycle arrest and programmed cell death . The compound has been tested against various cancer cell lines, demonstrating effectiveness in reducing tumor growth.
Biochemical Pathways
This compound interacts with several key enzymes involved in metabolic processes:
- Cytochrome P450 Enzymes : These enzymes are crucial for drug metabolism and the detoxification of xenobiotics. This compound's interaction with these enzymes may influence the pharmacokinetics of co-administered drugs.
- Topoisomerase II Inhibition : The compound acts as an inhibitor of topoisomerase II, an enzyme essential for DNA replication and transcription, thereby hindering cancer cell proliferation .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment. Apoptosis was confirmed through flow cytometry analysis, indicating that this compound effectively induces programmed cell death in these cells .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential use as an anti-inflammatory agent .
Research Applications
This compound has diverse applications across various fields:
Properties
IUPAC Name |
(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1,4a,5,6,7-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-17(2)7-5-13(21)18(3)11-9-12-10(6-8-26-12)19(4,24)14(11)15(22)16(23)20(17,18)25/h6,8,11,13-16,21-25H,5,7,9H2,1-4H3/t11-,13-,14-,15+,16-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXXTJMWLNVGOF-UNZQKMDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1(C(C(C3C2CC4=C(C3(C)O)C=CO4)O)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](CCC([C@@]1([C@H]([C@@H]([C@@H]3[C@@H]2CC4=C([C@@]3(C)O)C=CO4)O)O)O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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